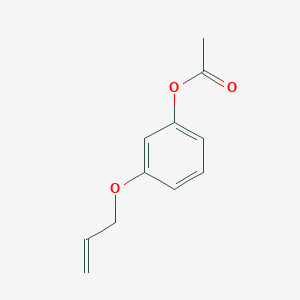

3-(allyloxy)phenyl Acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12O3 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

(3-prop-2-enoxyphenyl) acetate |

InChI |

InChI=1S/C11H12O3/c1-3-7-13-10-5-4-6-11(8-10)14-9(2)12/h3-6,8H,1,7H2,2H3 |

InChI Key |

NISYTIAMADRRML-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)OCC=C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Allyloxy Phenyl Acetate and Analogue Structures

Classical Approaches to Aryl Acetates and Allyl Aryl Ethers

Classical synthesis of molecules like 3-(allyloxy)phenyl acetate (B1210297) typically involves a two-step sequence based on fundamental organic reactions: esterification to form the aryl acetate and etherification to form the allyl aryl ether. The order of these steps can be interchanged depending on the reactivity of the intermediates.

Esterification Strategies for Phenolic Substrates

The formation of an aryl acetate from a phenolic hydroxyl group is a cornerstone of organic synthesis. This transformation can be achieved using several standard methods, most commonly involving the acylation of a phenol (B47542) with an acylating agent.

One of the most direct methods is the reaction of a phenol with acetic anhydride (B1165640). jetir.org This reaction can be performed under catalyst-free and solvent-free conditions, often by simply heating the neat mixture of the phenol and acetic anhydride. jetir.org For instance, heating various substituted phenols with acetic anhydride at 120°C has been shown to produce the corresponding phenylacetates efficiently. jetir.org Alternatively, the reaction can be catalyzed by acids or bases. Strong acid catalysts, such as aryl sulfonic acids or mineral acids, are effective for the direct esterification of phenols with acetic acid, often in a system that allows for the removal of water to drive the reaction to completion. google.comgoogle.com A simple and efficient sodium carbonate (Na₂CO₃) catalyzed O-acylation of phenols using alkenyl carboxylates as the acylating agents also provides aryl carboxylates in very good yields. organic-chemistry.org

Table 1: Examples of Classical Phenol Esterification

| Phenolic Substrate | Acylating Agent | Catalyst/Conditions | Product | Yield |

|---|---|---|---|---|

| Phenol | Acetic Anhydride | 150°C, 120 min, neat | Phenylacetate | High Conversion |

| Alkylphenol | Acetic Acid | Strong Acid (e.g., H₂SO₄), Reflux | Alkylphenyl Acetate | 74-81% |

Data compiled from multiple sources illustrating general yields and conditions. jetir.orggoogle.comorganic-chemistry.org

Etherification Reactions Involving Phenols and Allylic Reagents

The synthesis of the allyl aryl ether linkage is classically achieved via the Williamson ether synthesis. wikipedia.org This reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide ion, which then displaces a halide from an allylic halide, such as allyl bromide, in an Sₙ2 reaction. jk-sci.commasterorganicchemistry.com The base used for deprotonation is typically an alkali metal hydroxide (B78521) (NaOH, KOH) or a carbonate (K₂CO₃, Cs₂CO₃). jk-sci.com The choice of solvent is also crucial, with polar aprotic solvents like DMF or DMSO often being used to accelerate the Sₙ2 reaction. jk-sci.com

The Williamson ether synthesis is a versatile and widely used method for preparing both symmetrical and unsymmetrical ethers from alcohols or phenols. jk-sci.comacs.org The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, where the alkoxide or phenoxide ion acts as the nucleophile. wikipedia.orgmasterorganicchemistry.com For the synthesis of allyl aryl ethers, a phenol is first treated with a base to generate the corresponding phenoxide, which then reacts with an allyl halide. acs.org

Table 2: Conditions for Williamson Ether Synthesis of Allyl Aryl Ethers

| Phenol | Allylic Reagent | Base | Solvent | Product |

|---|---|---|---|---|

| Phenol | Allyl Bromide | K₂CO₃ | Acetone | Allyl Phenyl Ether |

| Substituted Phenol | Allyl Chloride | NaOH | DMF | Substituted Allyl Phenyl Ether |

This table represents typical reagent combinations for the Williamson ether synthesis. jk-sci.commasterorganicchemistry.com

Modern and Sustainable Synthetic Pathways

Recent advancements in synthetic chemistry have focused on developing more efficient, atom-economical, and environmentally benign methods. These include novel catalytic systems and the integration of advanced technologies like flow chemistry.

Catalytic Carbonylation Routes for Aryl Acetate Formation

A modern alternative to classical esterification is the catalytic carbonylation of phenolic precursors. One such route involves the carbonylation of aryl methyl ethers using carbon monoxide (CO) to produce aryl acetates. nih.gov This reaction represents a novel way to activate the otherwise inert C–O bond in aryl methyl ethers. nih.gov

Research has demonstrated that a Rhodium-based catalyst system can effectively facilitate this transformation. Specifically, the combination of RhCl₃ with LiI and LiBF₄ as co-catalysts in acetonitrile (B52724) has been shown to convert a variety of aryl methyl ethers into their corresponding aryl acetates in moderate to high yields. nih.gov This method avoids the use of highly reactive and hazardous acylating agents like acyl chlorides or anhydrides. nih.gov The reaction proceeds under CO pressure at elevated temperatures, and the LiBF₄ co-catalyst plays a crucial role in assisting the cleavage of the aryl methyl ether bond. nih.gov

Table 3: Rh-Catalyzed Carbonylation of Aryl Methyl Ethers to Aryl Acetates

| Substrate | Catalyst System | Conditions | Product | Yield |

|---|---|---|---|---|

| Anisole | RhCl₃, LiI, LiBF₄ | MeCN, 2 MPa CO, 130°C | Phenyl Acetate | 93% |

| 3-Methylanisole | RhCl₃, LiI, LiBF₄ | MeCN, 2 MPa CO, 130°C | m-tolyl Acetate | 92% |

| 4-Methoxyanisole | RhCl₃, LiI, LiBF₄ | MeCN, 2 MPa CO, 130°C | 4-Methoxyphenyl Acetate | 71% |

Data sourced from Mei, Q. et al. (2018), Science Advances. nih.gov

Transition Metal-Free Protocols for Ether Synthesis

While transition metals, particularly palladium, are widely used in modern C-O bond formation, there is a growing interest in developing transition-metal-free alternatives to reduce cost and potential metal contamination in products. rsc.orgrsc.org For the synthesis of aryl ethers, methods have been developed that utilize hypervalent iodine compounds or proceed through other metal-free activation pathways. organic-chemistry.orgrsc.org

One such strategy involves the arylation of alcohols and phenols with diaryliodonium salts under mild, metal-free conditions. organic-chemistry.org This approach has been successful in synthesizing sterically hindered tertiary alkyl aryl ethers. rsc.org Another method utilizes S-arylphenothiaziniums, derived from boronic acids, for the O-arylation of alcohols and phenols. organic-chemistry.org While many metal-free allylation reactions focus on carbon nucleophiles, the principles can inform the development of O-allylation strategies that avoid transition metals, particularly when using highly reactive electrophiles like allyl halides. researchgate.netnih.gov

Integration of Flow Chemistry in the Synthesis of Related Compounds

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including superior heat and mass transfer, improved safety for hazardous reactions, and potential for automation and scalability. acs.org This technology has been applied to a wide range of organic transformations relevant to the synthesis of compounds like 3-(allyloxy)phenyl acetate.

For instance, multi-step syntheses of complex pharmaceutical intermediates have been successfully "telescoped" into a continuous flow sequence, minimizing manual handling and purification of intermediates. acs.org Reactions involving highly reactive organometallic species, such as organolithium compounds, can be performed with greater control and safety in flow reactors at very low temperatures and short residence times. acs.org While a specific flow synthesis for this compound is not prominently documented, the individual steps of esterification and etherification are amenable to this technology. The precise control over reaction temperature and time in a flow reactor could potentially improve yields and selectivities for both the acylation of a phenol and the subsequent Sₙ2 allylation. thieme-connect.de The application of flow chemistry has been demonstrated in the synthesis of C-glycosyl acetates, showcasing its utility in handling complex substrates and multi-step reaction sequences. acs.org

Stereo- and Regioselective Control in Compound Synthesis

The synthesis of this compound and its structural analogues requires precise control over the molecular architecture, specifically concerning the placement of the allyl group (regioselectivity) and the three-dimensional arrangement of atoms (stereoselectivity). Research into the synthesis of related structures, particularly substituted phenols and other allyloxy compounds, provides significant insights into the methodologies available to achieve such control.

The challenge in the synthesis of allylated phenols often lies in controlling O- versus C-alkylation due to the ambident nucleophilic nature of the phenoxide ion. While O-allylation is necessary for the synthesis of this compound, the competing C-allylation, which places the allyl group directly onto the aromatic ring, is a significant side reaction. Various catalytic systems have been developed to selectively favor one over the other, and to direct the position of C-allylation to the ortho or para positions relative to the hydroxyl group.

Several modern catalytic methods have been developed to achieve high regioselectivity in the allylation of phenols. These methods often employ transition metal catalysts to direct the reaction towards either C-H allylation or O-allylation. For instance, indium(III) triflate has been used as a catalyst for the highly regiospecific and site-selective C-H allylation of phenols with vinyldiazo compounds. Similarly, dual-catalyst systems, such as nickel/Brønsted acid, have been shown to favor ortho-selective C-H bond allylation. Palladium-catalyzed reactions have also been employed for regioselective ortho C-H bond allylic alkylation of phenols with 1,3-dienes. While these methods focus on C-allylation, understanding the factors that govern this regioselectivity is crucial for developing selective O-allylation strategies. For example, palladium-catalyzed allylation can be tuned to favor either C- or O-allylation by adjusting reaction conditions.

In the context of synthesizing analogues of this compound where the allyl group itself is substituted, stereoselective synthesis becomes critical. The development of enantioselective methods for the synthesis of allylic alcohols, which can be precursors to chiral allyloxy compounds, is an active area of research. Catalytic enantioselective addition of allyl groups to ketones is one such approach that can generate chiral centers with high enantiomeric excess. Furthermore, enzymatic methods have been successfully employed in the stereoselective synthesis of chiral allyloxy compounds, such as (S)- and (R)-3-allyloxy-propane-1,2-diol, demonstrating the potential of biocatalysis in achieving high stereochemical control.

The following table summarizes various catalytic systems and their observed selectivity in the allylation of phenols, providing a comparative overview of different synthetic strategies.

| Catalyst System | Reactants | Major Product | Selectivity |

| In(OTf)3 | Phenols, Vinyldiazoacetates | C-Allylated Phenol | High Regiospecificity |

| Nickel/Brønsted Acid | Phenols, 1,3-Dienes | ortho-C-Allylated Phenol | Good Chemo- and Regioselectivity |

| Palladium | Phenols, 1,3-Dienes | ortho-C-Allylated Phenol | High Regioselectivity |

| Palladium(0) | Phenols, Allylic Ester Carbonates | C- or O-Allylated Phenol | Tunable Selectivity |

Detailed research findings indicate that the choice of catalyst, ligand, and reaction conditions plays a pivotal role in directing the outcome of the allylation reaction. For instance, in palladium-catalyzed reactions, the ligand can influence the chemo- and regioselectivity of the C-H bond functionalization. The development of these selective methods is essential for the efficient and controlled synthesis of this compound and a diverse range of its analogues with well-defined structures.

Mechanistic Investigations of Reactions Involving 3 Allyloxy Phenyl Acetate

Sigmatropic Rearrangements of Allyl Aryl Ether Systems

The allyl aryl ether motif, present in 3-(allyloxy)phenyl acetate (B1210297), is a classic substrate for sigmatropic rearrangements, most notably the Claisen rearrangement. This class of reactions involves the concerted reorganization of electrons within a six-membered transition state, leading to the formation of a new carbon-carbon bond.

While the reaction can be initiated by heat alone, often requiring temperatures between 180–225 °C, various catalytic methods have been developed to accelerate the reaction and allow it to proceed under milder conditions. nih.gov Lewis acids are prominent catalysts, coordinating to the ether oxygen, which facilitates the C-O bond cleavage and promotes the rearrangement. mdpi.com Hydrogen-bonding catalysts have also been designed to stabilize the developing negative charge on the ether oxygen in the transition state, mimicking enzymatic catalysis and significantly enhancing the reaction rate. nih.govacs.org

Transition metal complexes are effective catalysts for the aromatic Claisen rearrangement, influencing both the rate and the stereochemical outcome of the reaction. mdpi.com Lewis acidic metals such as zinc (Zn), copper (Cu), scandium (Sc), and europium (Eu) have been shown to promote the rearrangement. mdpi.combenthamopen.com The catalyst typically coordinates to the ether oxygen atom, which polarizes the carbon-oxygen bond and lowers the activation energy of the acs.orgacs.org-sigmatropic shift. mdpi.combenthamopen.com

For instance, zinc powder has been demonstrated to be a simple, efficient, and recyclable catalyst for the Claisen rearrangement of various allyl aryl ethers, allowing the reaction to proceed at a significantly lower temperature (55 °C) than the uncatalyzed thermal reaction. benthamopen.com Copper(II) complexes, particularly when paired with chiral ligands, have been instrumental in developing enantioselective aromatic Claisen rearrangements. nih.govrsc.org These catalytic systems can create a chiral environment around the substrate, directing the rearrangement to favor the formation of one enantiomer over the other, achieving high enantiomeric excess (ee). nih.govrsc.orgscispace.com Density-functional-theory (DFT) calculations suggest that these copper-catalyzed reactions may proceed stepwise through tight-ion-pair intermediates, where the cleavage of the C–O bond is the rate-determining step. nih.govrsc.org

Below is a table summarizing the effect of different transition metal catalysts on the Claisen rearrangement of representative allyl aryl ethers.

| Catalyst System | Substrate | Temperature (°C) | Time | Yield (%) | Enantiomeric Excess (ee %) |

| None (Thermal) | Allyl phenyl ether | 200-250 | Several hours | Moderate to high | N/A |

| Zn powder | Allyl phenyl ether | 55 | 40 min | 80 | N/A |

| Sc(OTf)₃ / Chiral Ligand | 2-Allyloxyindole | -20 | 24 h | 99 | 98 |

| Cu(OTf)₂ / Chiral Ligand | Allyl 2-naphthyl ether | -40 | 72 h | 96 | 92 (S) |

| Eu(OTf)₃ | 2-Bromoallyl aryl ether | 110 | 12 h | 85 | N/A |

This table is a compilation of representative data from various sources and is intended for illustrative purposes. mdpi.combenthamopen.comnih.gov

The dynamics of the aromatic Claisen rearrangement are significantly influenced by both the solvent and the nature of substituents on the aromatic ring. The reaction rate generally increases with solvent polarity. byjus.com Polar solvents can stabilize the polar transition state of the rearrangement more effectively than nonpolar solvents, thereby lowering the activation energy. researchgate.net

Hydrogen-bonding solvents, such as water, can lead to considerable acceleration of the reaction. nih.gov This rate enhancement is attributed to the ability of water molecules to form hydrogen bonds with the ether oxygen, which stabilizes the transition state where a partial negative charge develops on this oxygen. acs.orgresearchgate.net The "on-water" effect, where the reaction is performed on an aqueous suspension of the often-insoluble ether, has been noted to provide even greater rate accelerations than in homogenous aqueous solutions or other organic solvents. nih.govresearchgate.net

Substituents on the aryl ring also play a critical role. The electronic nature of the substituent can alter the electron density of the aromatic system and influence the stability of the transition state. Generally, the precise effect can be complex and depends on the substituent's position (ortho, meta, or para). For a substrate like 3-(allyloxy)phenyl acetate, the acetate group at the meta position would primarily exert an inductive electron-withdrawing effect. The influence of various substituents on the rearrangement rate is summarized below.

| Solvent | Relative Rate Constant (k_rel) |

| Decane | 1 |

| Di-n-butyl ether | 4.8 |

| Ethylene Glycol | 133 |

| Water | 760 |

This table illustrates the general trend of solvent effects on the Claisen rearrangement of allyl p-tolyl ether. acs.org

In addition to thermal rearrangements, allyloxy-phenyl acetate frameworks can undergo photochemical reactions. The photo-Fries rearrangement is a well-known photochemical process for aryl esters, including phenyl acetate itself. semanticscholar.org Upon absorption of UV light, the ester linkage can cleave homolytically, generating a phenoxy radical and an acyl radical within a solvent cage. semanticscholar.org These radical pairs can then recombine at the ortho or para positions of the phenoxy radical, followed by tautomerization to yield hydroxy acetophenone (B1666503) isomers. semanticscholar.org

For molecules containing both an allyloxy group and a phenyl acetate moiety, such as this compound, photochemical excitation could potentially initiate reactions at either functional group. Studies on related systems, like 3-allyloxy-2-phenylchromones, have shown that irradiation with UV light can lead to intramolecular hydrogen abstraction by the excited carbonyl chromophore, resulting in the formation of complex cyclized products. acgpubs.org The reaction proceeds through the formation of 1,4-biradicals, leading to vinyl-substituted pyran derivatives. acgpubs.org This suggests that in a molecule like this compound, a photo-Fries type rearrangement of the acetate group could compete with photochemical reactions involving the allyl group, such as intramolecular cyclization or other radical-mediated processes.

Fundamentals and Catalytic Enhancements of the Aromatic Claisen Rearrangement

Reactivity Profiles of the Phenyl Acetate Moiety

The phenyl acetate group in this compound possesses its own distinct reactivity, primarily centered on the ester functionality. This group is susceptible to cleavage through hydrolysis, a reaction that can be catalyzed by either acid or base.

Ester hydrolysis is the cleavage of an ester bond to form a carboxylic acid and an alcohol. In the case of phenyl acetate, this yields acetic acid and a phenol (B47542). wikipedia.org The mechanism differs significantly under acidic and basic conditions. chemistrysteps.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the hydrolysis mechanism is a series of equilibrium steps. chemistrysteps.com The first step is the protonation of the carbonyl oxygen by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile, such as water. The nucleophilic attack of water forms a tetrahedral intermediate. Following a proton transfer, the phenol moiety is eliminated as a neutral phenol molecule, which is a good leaving group. Finally, deprotonation of the resulting protonated carboxylic acid regenerates the acid catalyst and yields the final carboxylic acid product. chemistrysteps.com Unlike base-catalyzed hydrolysis, each step in the acid-catalyzed mechanism is reversible. chemistrysteps.com

Radical Arylation Reactions Mediated by Enol Acetate Intermediates

Radical arylation reactions represent a powerful method for forming carbon-carbon bonds, and the arylation of enol acetates is a key strategy for synthesizing aryl ketones. scielo.br While methodologies involving transition metals are common, radical arylations have gained prominence due to the use of milder reaction conditions. scielo.brresearchgate.net These reactions often proceed via photoredox catalysis, where visible light can induce the formation of aryl radicals from precursors like diazonium salts. scielo.br

The proposed mechanism involves the addition of an aryl radical to the enol acetate, creating a radical adduct. scielo.br Theoretical calculations have shown that the polar effect is a crucial factor in this reaction. scielo.brscielo.br Phenyl radicals substituted with electron-withdrawing groups exhibit faster reaction rates toward enol acetates, a correlation explained by the field effect. scielo.brscielo.br

The structure of the enol acetate also plays a role. Steric hindrance at the α-carbon of the enol can decrease reaction yields. scielo.br For instance, the arylation of enol acetates derived from pentan-3-one and cyclohexanone (B45756) with a p-NO2 substituted phenyl diazonium salt resulted in lower yields (33% and 35%, respectively) compared to unsubstituted cases, which was attributed to steric demands. scielo.br The transition state for the addition of the phenyl radical to the enol acetate is typically early, with a C-C bond distance of about 2.4 Å, and the reaction is generally exergonic. scielo.br

Table 1: Factors Influencing Radical Arylation of Enol Acetates

| Factor | Observation | Reference |

|---|---|---|

| Polar Effects | Phenyl radicals with electron-withdrawing groups react faster. | scielo.br, scielo.br |

| Steric Effects | Alkyl groups at the α-carbon of the enol acetate can lower reaction yields due to steric hindrance. | scielo.br |

| Substitution at β-carbon | Has no significant effect on reaction rates. | scielo.br |

Decarboxylation Mechanisms Relevant to Phenyl Acetate Derivatives

Decarboxylative coupling reactions are valuable because they often use readily available carboxylic acids and produce CO2 as the only stoichiometric byproduct. nih.gov While anionic decarboxylation can be limited by the pKa of the resulting anion, radical decarboxylation offers an alternative pathway that can proceed under milder conditions. nih.gov

A combination of photoredox and palladium catalysis has been shown to facilitate the room temperature decarboxylative allylation of phenylacetic allyl esters. nih.gov The proposed dual catalysis mechanism begins with the oxidative addition of the allyl ester to a Pd(0) species, forming a Pd-π-allyl complex. The carboxylate counterion is then oxidized by a photoactivated iridium catalyst, which triggers radical decarboxylation. nih.gov This process allows for the site-specific generation of radical intermediates that can then undergo allylation. nih.gov This type of photochemical decarboxylation enables the formation of a thermodynamically less favored radical, which does not isomerize to a more stabilized radical under the reaction conditions. nih.gov

In the context of group 10 organometallics, gas-phase studies have shown that metal acetate cations can catalyze decarboxylative carbon-carbon bond coupling with allyl acetate. anu.edu.au The process involves the collision-induced dissociation of a [(phen)M(O2CCH3)]+ complex to yield an organometallic species, [(phen)M(CH3)]+, via decarboxylation. This species then reacts with allyl acetate to form 1-butene (B85601) and regenerate the metal acetate catalyst. anu.edu.au

Reactivity Characteristics of the Allyloxy Moiety

The allyloxy group imparts significant reactivity to the molecule, primarily due to the electronic properties of the allyl system. This moiety can participate in a range of electrophilic reactions and undergo specific cleavage and functionalization.

Electrophilic Behavior and Stabilization of Allylic Cations

The stability of allylic carbocations is a well-established principle in organic chemistry, arising from the delocalization of the positive charge over a conjugated π system. libretexts.orgyoutube.com This resonance stabilization makes allylic cations more stable than corresponding alkyl cations and renders them readily accessible intermediates in reactions like SN1 substitutions. libretexts.orgyoutube.com The true structure of an allylic cation is a hybrid of its resonance forms, with the positive charge shared between the two terminal carbons. libretexts.org

From a molecular orbital perspective, the allyl system consists of three parallel p orbitals that combine to form three π molecular orbitals: bonding (π1), non-bonding (π2), and anti-bonding (π3). libretexts.orgpdx.edu In the allylic cation, two electrons occupy the lowest energy bonding orbital. The lowest unoccupied molecular orbital (LUMO) is the non-bonding π2 orbital, which has orbital density at the terminal carbons. youtube.com This distribution of the LUMO explains why nucleophilic attack occurs at these positions. youtube.com This inherent electrophilicity and the stability of the resulting cation are central to the reactivity of the allyloxy group.

Directed Cleavage and Functionalization of Allyloxy Bonds

The bonds within the allyloxy group can be selectively cleaved and functionalized, often with the aid of transition metal catalysts. The cleavage of C-C and C-O bonds in allylic systems allows for the transformation of the allyl group. For example, rhodium-catalyzed C-C bond cleavage has been used for the direct transformation of allyl groups in allylbenzene (B44316) derivatives into alkenyl groups. researchgate.net

Allylic oxidation is another important functionalization pathway. The use of selenium dioxide with a stoichiometric amount of tert-butyl hydroperoxide (TBHP) is a common method for creating allylic alcohols from alkenes. thieme-connect.de Copper catalysts paired with perester oxidants can produce allylic esters, often with high enantioselectivity. thieme-connect.de Furthermore, palladium-catalyzed allylic oxidation of terminal alkenes, using quinone as an oxidant, typically forms linear primary acetates. thieme-connect.de

The functionalization can also be directed by other parts of the molecule. Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings, offering an alternative to classical electrophilic aromatic substitution. nih.gov While not a direct cleavage of the allyloxy bond, such a strategy could be employed on the aromatic ring of this compound to introduce functionality ortho to a directing group, thereby influencing subsequent reactions involving the allyloxy moiety.

Elucidation of Intermolecular and Intramolecular Reaction Pathways

Distinguishing between intermolecular (between molecules) and intramolecular (within the same molecule) reaction pathways is crucial for understanding reaction mechanisms. In molecules like this compound, both pathways are conceivable depending on the reaction conditions and reagents.

An example of an intramolecular process is the Claisen rearrangement, a well-known thermal rearrangement of allyl phenyl ethers. This concerted, pericyclic reaction involves the pdx.edupdx.edu-sigmatropic rearrangement of the allyl group from the oxygen to the ortho position of the aromatic ring. If both ortho positions are blocked, the allyl group can migrate to the para position through a sequence of two pdx.edupdx.edu-sigmatropic shifts.

Intramolecular phenyl migration has also been studied in radical systems. For instance, in 1-phenyl-hex-x-yl radicals, a phenyl shift can occur through a two-step mechanism involving a spirocyclic intermediate. researchgate.net This process involves ring closure via ipso-cycloaddition followed by ring opening through β-scission. researchgate.net The barrier heights for these steps are dependent on the size of the newly formed ring. researchgate.net Such intramolecular radical processes could potentially compete with intermolecular reactions under certain conditions.

Intermolecular reactions, by contrast, involve the interaction of two or more separate molecules. The radical arylation of enol acetates discussed earlier is a prime example of an intermolecular process, where an aryl radical generated from one molecule attacks an enol acetate molecule. scielo.br Similarly, the palladium-catalyzed direct arylation of pyridine (B92270) N-oxide has been shown to involve cooperative catalysis between two distinct palladium centers, highlighting a complex intermolecular mechanism where one palladium complex acts as a catalyst for another. nih.gov

The specific pathway followed by this compound will depend on the reaction type. Thermal conditions might favor intramolecular rearrangements like the Claisen rearrangement, while radical-generating conditions would likely promote intermolecular reactions, such as addition to other unsaturated species.

Computational and Theoretical Chemistry Studies on 3 Allyloxy Phenyl Acetate

Application of Quantum Chemical Methods for Mechanistic Insights

Quantum chemical methods, particularly Density Functional Theory (DFT), have been instrumental in providing a molecular-level understanding of the chemical transformations of 3-(allyloxy)phenyl acetate (B1210297) and its analogs. These computational approaches allow for the detailed characterization of potential energy surfaces, revealing the lowest energy pathways for reactions.

The Claisen rearrangement, a type of researchgate.netresearchgate.net-sigmatropic rearrangement, is a characteristic reaction of allyl phenyl ethers like 3-(allyloxy)phenyl acetate. DFT calculations have proven to be highly effective in locating and characterizing the transition states of these pericyclic reactions. uq.edu.au For analogous systems, computational studies have shown that the rearrangement can proceed through different transition state geometries, such as chair-like and boat-like conformations.

DFT calculations, often employing functionals like B3LYP, are used to determine the activation energies associated with these different pathways. For instance, in studies of similar molecules, it has been demonstrated that steric interactions can significantly influence the energy barrier of the rearrangement, favoring one transition state over another. nih.gov The choice of basis set in these calculations is crucial for obtaining accurate energetic and geometric parameters.

Table 1: Representative DFT-Calculated Activation Energies for researchgate.netresearchgate.net-Sigmatropic Rearrangement of Allyl Phenyl Ether Analogs This table presents hypothetical data representative of typical computational chemistry findings for illustrative purposes.

| Transition State Conformation | Functional/Basis Set | Solvent Model | Activation Energy (kcal/mol) |

|---|---|---|---|

| Chair-like | B3LYP/6-31G(d) | PCM (Toluene) | 22.5 |

| Boat-like | B3LYP/6-31G(d) | PCM (Toluene) | 28.1 |

| Chair-like | M06-2X/def2-TZVP | SMD (Acetonitrile) | 21.8 |

| Boat-like | M06-2X/def2-TZVP | SMD (Acetonitrile) | 27.5 |

Beyond transition states, DFT calculations are pivotal in identifying and determining the relative energies of key reaction intermediates that may be formed during the transformations of this compound. While the Claisen rearrangement is a concerted process, other reactions of this compound may proceed through stepwise mechanisms involving intermediates.

For example, in metal-catalyzed rearrangements of similar 3-allyloxy-4H-chromenones, DFT has been used to elucidate the stability of intermediates, which in turn explains the observed regioselectivity between researchgate.netnih.gov- and researchgate.netresearchgate.net-rearrangement pathways. nih.gov The calculations can model the coordination of the substrate to a metal catalyst and the subsequent formation of intermediates, providing a complete energetic profile of the reaction. These studies help in understanding why certain products are favored under specific catalytic conditions.

Molecular Modeling for Predicting Reactivity and Selectivity Trends

Molecular modeling encompasses a broader range of computational techniques that can be used to predict the reactivity and selectivity of chemical reactions. For this compound, these models can help anticipate how changes in the molecular structure or reaction conditions will influence the outcome of a reaction.

By systematically modifying the structure of the substrate in silico, for instance, by changing the substituents on the phenyl ring, computational models can predict trends in reaction rates and product distributions. These predictions are based on the calculated electronic and steric properties of the molecule. For example, the electronic effects of the acetate group and any other substituents on the aromatic ring can be quantified to predict their influence on the ease of the sigmatropic rearrangement.

Table 2: Predicted Substituent Effects on the Activation Barrier of a Model Claisen Rearrangement This table presents hypothetical data representative of typical computational chemistry findings for illustrative purposes.

| Substituent at para-position | Hammett Parameter (σp) | Calculated Change in Activation Energy (ΔΔE‡, kcal/mol) |

|---|---|---|

| -NO₂ | 0.78 | +2.1 |

| -Cl | 0.23 | +0.8 |

| -H | 0.00 | 0.0 |

| -CH₃ | -0.17 | -0.6 |

| -OCH₃ | -0.27 | -1.2 |

Development of Predictive Computational Frameworks for Novel Chemical Transformations

The insights gained from detailed computational studies on this compound and related compounds contribute to the development of broader, more predictive computational frameworks. By accumulating data from various theoretical investigations, it becomes possible to establish models that can forecast the feasibility and outcome of novel, yet-to-be-experimented chemical transformations.

These frameworks can integrate quantum chemical calculations with machine learning algorithms to accelerate the discovery of new reactions and catalysts. By training models on existing computational and experimental data for sigmatropic rearrangements and other reactions of allyl phenyl ethers, it is possible to create tools that can screen for promising new reaction conditions or substrates with desired reactivity. This approach represents a shift towards a more predictive and design-oriented approach in chemical research, moving beyond the study of individual reactions to the development of general principles for chemical synthesis.

Advanced Applications of 3 Allyloxy Phenyl Acetate in Organic Synthesis

Utilization as a Versatile Building Block in the Construction of Complex Organic Molecules

3-(allyloxy)phenyl acetate (B1210297) serves as an exemplary building block in organic synthesis, primarily through the strategic manipulation of its allyl phenyl ether moiety. The true synthetic potential of this compound is often unlocked via the Claisen rearrangement, a powerful pericyclic reaction that reorganizes the molecule's structure to introduce new functionalities. wikipedia.orgmasterorganicchemistry.com

Upon heating, 3-(allyloxy)phenyl acetate undergoes a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, relocating the allyl group from the ether oxygen to an ortho position on the aromatic ring. wikipedia.orgmychemblog.com This transformation is followed by tautomerization to regenerate the aromatic system, yielding 2-allyl-3-hydroxyphenyl acetate (after considering the initial substitution pattern). This rearranged product is a highly valuable intermediate, now possessing a reactive alkene and a phenolic hydroxyl group (upon hydrolysis of the acetate) in close proximity. This new arrangement opens pathways for a variety of subsequent transformations, including:

Cyclization Reactions: The newly installed allyl and hydroxyl groups can participate in intramolecular cyclization reactions to form dihydrofuran or other heterocyclic rings, which are common motifs in many natural products and biologically active compounds.

Further Functionalization: The alkene of the allyl group can be subjected to various reactions such as oxidation, reduction, or addition, while the phenolic hydroxyl can be used for ether or ester formation, or as a directing group in further electrophilic aromatic substitution.

The utility of aryl allyl ethers as precursors in the synthesis of complex molecules is well-documented. For instance, the core structures of certain bioactive natural compounds can be efficiently assembled using intermediates derived from the Claisen rearrangement of substituted allyl phenyl ethers. princeton.edu This strategy allows for the rapid construction of densely functionalized aromatic systems from relatively simple starting materials. nih.govsemanticscholar.org

Role in the Formation of Carbon-Carbon Bonds through Strategic Transformations

The formation of carbon-carbon (C-C) bonds is central to the synthesis of all organic molecules, and this compound offers multiple avenues to achieve this critical transformation. vanderbilt.eduorganic-chemistry.orgpitt.eduorganic-chemistry.org

The most prominent C-C bond-forming reaction involving this compound is the aromatic Claisen rearrangement . wikipedia.orgorganic-chemistry.org This reaction is a concerted, intramolecular process that proceeds through a highly ordered, six-membered cyclic transition state. masterorganicchemistry.commychemblog.com The heating of an allyl phenyl ether like this compound initiates this organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement to form a new C-C bond between the terminal carbon of the allyl group and the ortho carbon of the phenyl ring. wikipedia.org

The table below summarizes typical conditions for this strategic transformation.

| Transformation Type | Catalyst/Conditions | Description |

| Thermal Claisen Rearrangement | High Temperature (150-220 °C), Inert Solvent (e.g., Toluene) | The classical method, relying on thermal energy to overcome the activation barrier of the pericyclic reaction. mychemblog.comgoogle.com |

| Lewis Acid-Catalyzed Claisen Rearrangement | Lewis Acids (e.g., AlCl₃, BCl₃) | Catalysis can significantly lower the reaction temperature and improve selectivity by coordinating to the ether oxygen. princeton.edu |

Beyond the Claisen rearrangement, the allyl group itself is a substrate for various palladium-catalyzed C-C bond-forming reactions. The Tsuji-Trost reaction , or palladium-catalyzed allylic substitution, allows the allyl group to act as an electrophile, reacting with a wide range of nucleophiles. nih.govtdl.orgmdpi.com While the acetate in this compound is on the ring and not a leaving group on the allyl chain, the fundamental reactivity of the allyl moiety in the presence of palladium catalysts is a key strategic consideration for C-C bond formation. semanticscholar.org For instance, after rearrangement, the newly positioned allyl group can participate in cross-coupling reactions like the Heck or Suzuki reactions to further elaborate the molecular structure. youtube.com

Implementation in Protecting Group Strategies for Hydroxyl Functions

In multi-step synthesis, the temporary masking or "protection" of reactive functional groups is essential to prevent unwanted side reactions. uchicago.eduresearchgate.netvanderbilt.edu The allyl group is a widely used protecting group for hydroxyl functions, including phenols, due to its robustness under a variety of conditions and the specific methods available for its removal. organic-chemistry.org

In the context of this compound, the allyl group effectively protects the phenolic hydroxyl. The stability of the resulting allyl ether bond to both many acidic and basic conditions makes it orthogonal to other common protecting groups, such as silyl (B83357) ethers (acid-labile) or benzyl (B1604629) ethers (removed by hydrogenolysis). organic-chemistry.org This allows chemists to selectively manipulate other parts of a complex molecule while the phenol (B47542) remains masked.

The removal of the allyl protecting group (deallylation) can be achieved under mild and selective conditions, which is a key requirement for a useful protecting group. organic-chemistry.org

The table below details common methods for the deprotection of allyl ethers.

| Deprotection Method | Reagents | Mechanism |

| Isomerization-Hydrolysis | 1. Strong Base (e.g., KOtBu) 2. Mild Acid (e.g., aq. HCl) | The base catalyzes the isomerization of the allyl ether to the thermodynamically more stable prop-1-enyl ether (an enol ether). Enol ethers are rapidly hydrolyzed under mild acidic conditions to release the free hydroxyl group. organic-chemistry.org |

| Transition Metal Catalysis | Pd(PPh₃)₄, PMHS, ZnCl₂ | A palladium(0) catalyst facilitates the cleavage of the allyl group. Polymethylhydrosiloxane (PMHS) often serves as a hydride source or scavenger. organic-chemistry.org |

| Oxidative Cleavage | 1. OsO₄ (cat.), NMO 2. NaIO₄ | The allyl double bond is first dihydroxylated and then cleaved by periodate (B1199274) to release the protected hydroxyl group. organic-chemistry.org |

This strategic use of the allyl group for protection is fundamental in the synthesis of polyfunctional molecules where precise control over reactivity is paramount.

Emerging Applications in Chemical Computing Systems and Information Processing

The field of chemical computing seeks to use molecules and their reactions to perform logical operations and store information, analogous to electronic computers. Molecules that can exist in two or more stable or metastable states, and can be switched between these states by an external stimulus, are potential candidates for building molecular switches or memory elements.

The structural isomerization of this compound via the Claisen rearrangement represents a binary system with two distinct chemical states: the "off" state (allyl ether) and the "on" state (rearranged 2-allylphenol).

State 0 (Off): this compound.

State 1 (On): 2-allyl-3-hydroxyphenyl acetate (the rearranged product).

The transition between these states can be controlled by a specific input, namely heat. This thermal gating makes the system a candidate for molecular information storage. Furthermore, research into photo-Claisen rearrangements suggests that light could be used as an alternative stimulus. wikipedia.org If the rearrangement of an aryl allyl ether can be triggered by a specific wavelength of light and is reversible, it could form the basis of a molecular photoswitch.

While the application of this compound itself in a functional chemical computing device has not been extensively demonstrated, the underlying principle of using a controlled sigmatropic rearrangement is a subject of theoretical and exploratory interest. mdpi.com The significant and predictable structural change that occurs during the rearrangement can lead to dramatic changes in the molecule's properties (e.g., fluorescence, conductivity, binding affinity), which could be read as an output signal. This makes such systems promising targets for the future development of information processing at the molecular level.

Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Allyloxy Phenyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of 3-(allyloxy)phenyl acetate (B1210297) in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Based on the structure of 3-(allyloxy)phenyl acetate, a set of expected signals can be predicted for both proton (¹H) and carbon-¹³ (¹³C) NMR spectra. The aromatic region of the ¹H NMR spectrum is expected to show complex splitting patterns characteristic of a 1,3-disubstituted benzene (B151609) ring. The allyl group would present distinct signals for its vinylic and methylene (B1212753) protons, while the acetate group would show a characteristic singlet for its methyl protons. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom, including those of the carbonyl group, the aromatic ring, the ether linkage, the allyl group, and the acetate methyl group. A ¹³C NMR spectrum for this compound has been reported, confirming the presence of 11 distinct carbon environments. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Acetate CH₃ | ~2.28 | ~21.2 |

| Allyl -OCH₂- | ~4.55 | ~68.9 |

| Allyl -CH= | ~6.05 | ~132.8 |

| Allyl =CH₂ | ~5.30, ~5.42 | ~118.1 |

| Aromatic C-2 | ~6.75 | ~108.2 |

| Aromatic C-4 | ~6.80 | ~114.0 |

| Aromatic C-5 | ~7.25 | ~130.0 |

| Aromatic C-6 | ~6.70 | ~102.5 |

| Aromatic C-1 (C-OAc) | - | ~151.5 |

| Aromatic C-3 (C-OAllyl) | - | ~159.0 |

| Acetate C=O | - | ~169.4 |

Note: Predicted values are based on standard chemical shift ranges and data from analogous structures. Actual experimental values may vary.

To resolve complex structures and confirm assignments, a variety of two-dimensional (2D) NMR experiments are employed. ipb.ptresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through-bond, typically over two to three bonds. For this compound, COSY would show correlations between adjacent protons in the allyl group (-OCH₂-CH=CH₂) and between neighboring protons on the aromatic ring.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond adjacent protons to an entire spin system. A TOCSY experiment would highlight the complete network of coupled protons within the allyl group and, separately, the interconnected protons of the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to their directly attached carbons. ipb.pt An HSQC spectrum of this compound would definitively link each proton signal to its corresponding carbon signal, confirming the assignments made in the 1D spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their through-bond connectivity. This is particularly useful for determining conformation and stereochemistry. For this molecule, NOESY could show correlations between the allyl methylene (-OCH₂-) protons and the proton at the C-2 position of the phenyl ring, providing insight into the molecule's preferred orientation.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide significant structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy, allowing for the determination of the elemental composition of a molecule. For this compound (C₁₁H₁₂O₃), the exact mass can be calculated and compared to the experimentally measured value to confirm the molecular formula.

Table 2: HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass |

|---|---|---|

| [M+H]⁺ | C₁₁H₁₃O₃⁺ | 193.0859 |

| [M+Na]⁺ | C₁₁H₁₂O₃Na⁺ | 215.0679 |

| [M]⁺˙ | C₁₁H₁₂O₃⁺˙ | 192.0786 |

The fragmentation pattern in MS provides a roadmap of the molecule's structure. For this compound, characteristic fragmentation pathways would likely include the loss of the allyl group (C₃H₅) or the ketene (B1206846) molecule (CH₂CO) from the acetate group, leading to specific fragment ions that can be detected and identified.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Mixture Analysis

When this compound is part of a more complex mixture, such as a reaction crude or a biological sample, hyphenated techniques are invaluable.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile compounds in the gas phase before they are introduced into the mass spectrometer. unar.ac.idresearchgate.net Given its likely volatility, this compound could be effectively analyzed by GC-MS, which would provide both its retention time (a characteristic of the compound under specific GC conditions) and its mass spectrum for positive identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile compounds or complex matrices, LC-MS is the preferred method. nih.govsigmaaldrich.com The compound would first be separated by HPLC based on its polarity, and the eluent would be directed into the mass spectrometer. This allows for the separation and identification of the target compound from non-volatile impurities or matrix components.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. slideshare.net The absorption frequencies are characteristic of the types of bonds and functional groups present. The IR spectrum of this compound is expected to show several key absorption bands that confirm its structure.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ester | C=O stretch | ~1765-1740 |

| Aromatic Ring | C=C stretch | ~1600, ~1500 |

| Alkene (Allyl) | C=C stretch | ~1645 |

| Ester | C-O stretch | ~1250-1150 |

| Aryl Ether | C-O stretch | ~1250, ~1050 |

| Alkene (Allyl) | =C-H bend | ~990, ~910 |

| Aromatic Ring | C-H bend | ~850-750 |

The presence of a strong band around 1760 cm⁻¹ would be indicative of the ester carbonyl group. researchgate.net Aromatic C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ region, while the C-O stretching of the ester and the aryl ether would be visible in the 1250-1050 cm⁻¹ range. The allyl group would be identified by its C=C stretch near 1645 cm⁻¹ and out-of-plane =C-H bending vibrations.

X-ray Diffraction Techniques for Solid-State Structural Analysis

Should this compound be obtained in a crystalline form, single-crystal X-ray diffraction would provide the most definitive structural information in the solid state. nih.gov This technique involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern.

This analysis yields a three-dimensional electron density map of the molecule, from which precise atomic coordinates can be determined. The data obtained from X-ray crystallography would include:

Bond Lengths and Angles: Highly accurate measurements of all bond lengths and angles within the molecule.

Conformation: The exact spatial arrangement of the atoms, including the orientation of the allyloxy and acetate substituents relative to the phenyl ring.

Intermolecular Interactions: Information about how the molecules pack in the crystal lattice, revealing details about packing forces such as van der Waals interactions or hydrogen bonds if applicable.

As of now, the crystal structure of this compound has not been publicly reported in crystallographic databases. However, this technique remains the gold standard for unambiguous solid-state structure determination. nih.gov

Single Crystal X-ray Diffraction (SCXRD) and Crystalline Sponge Method

To overcome this limitation for non-crystalline compounds like this compound, which may exist as an oil, the Crystalline Sponge Method offers a novel solution. frontiersin.org This technique allows for the structural determination of guest molecules without the need to crystallize the guest itself. nih.gov The method utilizes a pre-formed porous metal-organic framework (MOF) or coordination network—the "crystalline sponge"—which possesses a regular, crystalline structure with empty channels or pores. ucl.ac.ukresearchgate.net

The process involves soaking the crystalline sponge in a solution containing the target analyte, in this case, this compound. nih.gov The guest molecules diffuse into the pores of the sponge and are trapped and oriented in a regular, ordered fashion by non-covalent interactions with the host framework. ucl.ac.uk The entire host-guest complex, now containing the ordered analyte, is then analyzed by conventional SCXRD. The resulting diffraction data allows for the elucidation of the guest molecule's structure as if it were a single crystal. frontiersin.org This method is particularly valuable for determining the structure of trace amounts of a substance or compounds that resist crystallization. frontiersin.org

| Parameter | Description | Typical Value/Compound |

|---|---|---|

| Host Framework (Sponge) | A porous crystalline complex capable of guest inclusion. | [{(ZnI2)3(tpt)2·x(solvent)}]n (tpt = 2,4,6-tris(4-pyridyl)-1,3,5-triazine) frontiersin.org |

| Guest Inclusion Process | Introduction of the analyte into the host framework. | Soaking the host crystal in a solution of the guest or direct absorption of the liquid guest. nih.gov |

| Incubation Time | The duration required for the guest to diffuse and order within the sponge pores. | Several hours to several days, dependent on guest size and solvent. ucl.ac.uk |

| Analytical Technique | The method used to determine the structure of the host-guest complex. | Single Crystal X-ray Diffraction (SCXRD) |

| Data Analysis | Software used to resolve the crystal structure from diffraction data. | Standard crystallographic software packages (e.g., SHELX, Olex2) |

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are indispensable tools in synthetic chemistry for the separation, purification, and purity assessment of chemical compounds. These methods operate on the principle of differential partitioning of components between a stationary phase and a mobile phase. For a compound like this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve as critical analytical methodologies.

High-Performance Liquid Chromatography (HPLC) for Compound Separation

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and purification of compounds in a mixture. It is particularly well-suited for compounds that are non-volatile or thermally sensitive. In the context of this compound, HPLC is an effective method for isolating the compound from unreacted starting materials, byproducts, and other impurities following its synthesis. It also serves as a precise method for determining the purity of the final product.

A common mode of HPLC for a moderately polar compound like this compound is Reverse-Phase HPLC (RP-HPLC). In this setup, the stationary phase is non-polar (e.g., silica (B1680970) modified with C18 alkyl chains), while the mobile phase is a polar solvent mixture, typically consisting of water and an organic solvent like acetonitrile (B52724) or methanol. Separation is achieved based on the analyte's hydrophobicity; less polar compounds interact more strongly with the stationary phase and thus have longer retention times. Phenyl-based stationary phases can also be employed, offering alternative selectivity through π-π interactions between the stationary phase and the aromatic ring of the analyte. elementlabsolutions.com Detection is commonly performed using a UV-Vis detector, as the phenyl group in this compound exhibits strong absorbance in the ultraviolet region.

| Parameter | Description | Example Condition |

|---|---|---|

| Stationary Phase (Column) | The solid support through which the mobile phase passes. | C18 (Octadecyl silane), 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | The solvent that carries the analyte through the column. | Gradient elution with Acetonitrile (A) and Water (B) |

| Gradient Program | The change in mobile phase composition over time. | Start at 60% A, increase to 95% A over 20 minutes |

| Flow Rate | The speed at which the mobile phase moves through the column. | 1.0 mL/min |

| Column Temperature | The operating temperature of the column. | 25 °C |

| Detection | The method used to detect the analyte as it elutes. | UV-Vis Diode Array Detector (DAD) at 254 nm |

| Injection Volume | The amount of sample introduced onto the column. | 10 µL |

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. It is an ideal method for assessing the purity of volatile and semi-volatile compounds such as this compound. The technique utilizes a carrier gas (mobile phase) to move the vaporized sample through a column containing a stationary phase. Separation occurs based on the compound's boiling point and its interactions with the stationary phase.

For the analysis of this compound, a capillary column with a non-polar or mid-polarity stationary phase (e.g., a polysiloxane-based phase like DB-5 or HP-5) is typically suitable. The sample is injected into a heated port where it is vaporized and carried onto the column by an inert gas, such as helium or hydrogen. An oven temperature program is used to ramp the column temperature, allowing for the sequential elution of compounds with different boiling points. A Flame Ionization Detector (FID) can be used for quantitative purity assessment due to its high sensitivity to organic compounds. For definitive identification of the peak corresponding to this compound and characterization of any impurities, a Mass Spectrometer (MS) is used as the detector (GC-MS), providing both retention time data and a mass spectrum for structural confirmation.

| Parameter | Description | Example Condition |

|---|---|---|

| Stationary Phase (Column) | The coated capillary column used for separation. | HP-5ms (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | The inert gas that constitutes the mobile phase. | Helium at a constant flow of 1.2 mL/min |

| Injector | The port where the sample is introduced and vaporized. | Split/Splitless injector at 250 °C with a 20:1 split ratio |

| Oven Temperature Program | The temperature profile of the column during analysis. | Initial 70 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min semanticscholar.org |

| Detector | The device used to detect compounds as they elute. | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| MS Transfer Line Temp. | Temperature of the interface between the GC and MS. | 280 °C |

| MS Ionization Mode | Method of ionization in the mass spectrometer. | Electron Impact (EI) at 70 eV |

Future Research Directions and Outlook for 3 Allyloxy Phenyl Acetate Chemistry

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Future research into the synthesis of 3-(allyloxy)phenyl acetate (B1210297) and its derivatives will likely prioritize the development of advanced catalytic systems that offer superior selectivity and efficiency. While traditional methods for forming the ether and ester linkages exist, the focus is shifting towards catalysts that can achieve these transformations under milder conditions, with greater atom economy, and with precise control over reactivity.

Palladium- and ruthenium-based catalysts have shown considerable promise in the manipulation of allylic compounds. nih.govnih.govrsc.orgacs.org Future work could explore the application of palladium-catalyzed asymmetric allylic alkylation (AAA) strategies to introduce chirality into molecules derived from 3-(allyloxy)phenyl acetate, opening pathways to new classes of functional materials and pharmaceutical intermediates. thieme-connect.de The development of ruthenium catalysts for C-H activation could enable the direct functionalization of the aromatic ring or the allyl group, providing more direct routes to complex derivatives. nih.govrsc.org

Furthermore, the exploration of catalysts for redox-neutral processes, such as the isomerization of the allyl group to a propenyl group, could lead to novel reactivity and applications. The development of catalysts that can operate in environmentally benign solvents, such as water, will also be a key area of investigation. nih.gov

Below is a table summarizing potential catalytic systems for future research:

| Catalyst Type | Potential Reaction | Anticipated Advantages |

|---|---|---|

| Palladium Complexes | Asymmetric Allylic Alkylation | Introduction of chirality, high stereoselectivity. |

| Ruthenium Complexes | C-H Functionalization | Direct and regioselective modification of the molecule. |

| Organocatalysts | Asymmetric etherification | Metal-free, environmentally benign synthesis of chiral ethers. nih.govresearchgate.netrsc.org |

| Nanocatalysts | Esterification/Etherification | High surface area, enhanced reactivity, and recyclability. |

Integration with Automated Synthesis and Continuous Flow Chemical Processes

The integration of automated synthesis and continuous flow technologies is set to revolutionize the production of fine chemicals like this compound. nih.govrsc.orgsyrris.comnih.gov These technologies offer significant advantages over traditional batch processing, including improved safety, enhanced reaction control, and the potential for higher yields and purity. nih.gov

Future research will likely focus on developing robust and scalable continuous flow methods for the key synthetic steps in the production of this compound, such as the Williamson ether synthesis and the esterification of the phenolic hydroxyl group. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to optimized reaction conditions that are difficult to achieve in batch. rsc.org

Automated platforms can be employed for high-throughput screening of reaction conditions and catalysts, accelerating the discovery of new and improved synthetic routes. uzh.chresearchgate.netnih.govmit.edunih.gov The development of in-line purification and analysis techniques will further streamline the manufacturing process, enabling a seamless transition from starting materials to the final, purified product.

The table below outlines key areas for the integration of modern synthesis technologies:

| Technology | Application in this compound Synthesis | Potential Benefits |

|---|---|---|

| Continuous Flow Chemistry | Etherification and esterification reactions. | Improved heat and mass transfer, enhanced safety, higher yields. nih.govrsc.org |

| Automated Synthesis Platforms | High-throughput screening of catalysts and reaction conditions. | Accelerated process optimization and discovery of novel reactions. uzh.chresearchgate.net |

| In-line Analytics (e.g., HPLC, NMR) | Real-time monitoring of reaction progress. | Precise process control and quality assurance. |

| Microreactor Technology | Facilitating reactions with highly reactive intermediates. | Enhanced mixing and rapid quenching, leading to cleaner reactions. |

Investigation of Bio-Inspired and Biomimetic Synthetic Approaches

Drawing inspiration from nature offers a promising avenue for the development of sustainable and highly selective methods for the synthesis and modification of this compound. Biocatalysis, in particular, presents an attractive alternative to traditional chemical methods, often proceeding under mild conditions with high chemo-, regio-, and enantioselectivity. mdpi.comnih.govresearchgate.netmdpi.com

The use of lipases for the esterification of the phenolic hydroxyl group is a well-established green chemistry approach. mdpi.comnih.govresearchgate.netmdpi.com Future research could focus on identifying or engineering lipases with enhanced activity and stability for this specific transformation, potentially in solvent-free systems to further improve the environmental footprint of the process.

Bio-inspired approaches could also be employed for the modification of the this compound molecule. For instance, enzymatic C-H activation or glycosylation could be explored to introduce new functionalities. elsevierpure.com Mimicking the strategies that organisms use to synthesize and modify phenolic compounds could lead to the discovery of novel and efficient synthetic pathways. birmingham.ac.ukresearchgate.net

The following table highlights potential bio-inspired and biomimetic approaches:

| Approach | Specific Application | Expected Outcome |

|---|---|---|

| Enzymatic Esterification | Synthesis of this compound using lipases. | Mild reaction conditions, high selectivity, and reduced waste. nih.govresearchgate.netmdpi.com |

| Biocatalytic Derivatization | Enzymatic modification of the aromatic ring or allyl group. | Access to novel derivatives with unique properties. |

| Biomimetic Catalysis | Development of synthetic catalysts that mimic enzyme active sites. | Highly selective and efficient catalytic systems. researchgate.net |

| Whole-Cell Biotransformation | Use of microorganisms to perform specific chemical transformations. | Cost-effective and sustainable production methods. |

Potential Applications in Advanced Materials Science and Engineering

The bifunctional nature of this compound, possessing both a reactive allyl group and a phenyl acetate moiety, makes it a promising building block for the creation of advanced materials with tailored properties. nih.govresearchgate.net The allyl group can participate in a variety of polymerization and cross-linking reactions, while the phenyl acetate group can be hydrolyzed to a phenol (B47542), providing a site for further functionalization or influencing the material's properties. nih.govresearchgate.net

Future research is expected to explore the use of this compound as a monomer or cross-linking agent in the synthesis of novel polymers. researchgate.netillinois.edu The resulting materials could find applications in coatings, adhesives, and composites, where the allyloxy functionality can be utilized for curing or post-polymerization modification. The presence of the aromatic ring can contribute to thermal stability and mechanical strength.

The ability to deprotect the acetate group to reveal a phenolic hydroxyl group opens up possibilities for creating "smart" materials that can respond to environmental stimuli. For example, this functionality could be used to alter the surface properties of a material, or to release an active substance.

Potential applications in materials science are summarized in the table below:

| Application Area | Role of this compound | Resulting Material Properties |

|---|---|---|

| Polymer Synthesis | Functional monomer or cross-linking agent. researchgate.netillinois.edu | Enhanced thermal stability, tunable mechanical properties, and sites for post-functionalization. |

| Coatings and Adhesives | Component in curable resins. | Improved adhesion, chemical resistance, and durability. |

| Smart Materials | Precursor to materials with responsive phenolic groups. | Stimuli-responsive surfaces, controlled release systems. |

| Biomedical Materials | Building block for biocompatible and biodegradable polymers. nih.govresearchgate.net | Materials for drug delivery and tissue engineering with tunable degradation rates. |

Q & A

Basic: What established synthetic protocols are used to prepare 3-(allyloxy)phenyl acetate derivatives, and how do reaction conditions influence yield?

Answer:

The synthesis of this compound derivatives typically involves nucleophilic substitution or allylation reactions. For example, allyl bromide is reacted with phenolic precursors in the presence of a base (e.g., K₂CO₃) under reflux in dry acetone (70°C, 4 hours). Key factors affecting yield include:

- Catalyst choice : K₂CO₃ facilitates deprotonation of phenolic hydroxyl groups, enhancing nucleophilic attack .

- Solvent selection : Dry acetone minimizes side reactions like hydrolysis .

- Temperature control : Reflux conditions (70°C) optimize reaction kinetics without degrading sensitive intermediates.

Purification via column chromatography (e.g., hexane:ethyl acetate gradients) yields products with >90% purity. Derivatives like 3-(allyloxy)-2-(2-(allyloxy)phenyl)-6-methyl-4H-chromen-4-one (5b) achieve 96% yield under these conditions .

Advanced: How can researchers resolve discrepancies between observed NMR data and expected structural features in this compound derivatives?

Answer:

Discrepancies in NMR data (e.g., unexpected δ values or splitting patterns) require systematic validation:

- Cross-validate with 2D NMR : Use HSQC and HMBC to confirm carbon-proton connectivity. For instance, allyloxy protons (δ ~4.6 ppm, d, J = 5.2 Hz) should correlate with adjacent carbons in heteronuclear experiments .

- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 364 [M+H]⁺ for 5d) to rule out impurities .

- Control experiments : Repeat synthesis under inert atmospheres to exclude oxidation byproducts, which may alter spectral profiles .

Basic: What spectroscopic techniques are critical for structural confirmation of this compound, and what key spectral features should be observed?

Answer:

- ¹H NMR : Key signals include:

- ¹³C NMR : Carbonyl (C=O) at δ 168–170 ppm; allyl carbons at δ 117–134 ppm .

- MS : Molecular ion peaks (e.g., m/z 192.21 for allyl phenoxyacetate) confirm molecular weight .

Advanced: What strategies optimize regioselectivity in allylation reactions for synthesizing this compound derivatives?

Answer:

- Protecting groups : Temporarily block competing hydroxyl sites to direct allylation to the desired position .

- Catalyst tuning : Grubbs second-generation catalyst enables olefin metathesis to form cyclic derivatives (e.g., di-oxa-carbocyclic annulated flavones) with high regiocontrol .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring para-substitution over ortho in phenolic substrates .

Basic: What safety protocols are essential when handling this compound derivatives in the laboratory?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors, as derivatives may release irritants during synthesis .

- Waste disposal : Segregate halogenated byproducts (e.g., brominated intermediates) and transfer to licensed waste management facilities to prevent environmental contamination .

Advanced: How can computational modeling predict the stability and reactivity of this compound derivatives?

Answer:

- DFT calculations : Model electron density maps to identify reactive sites (e.g., allyloxy groups as electron donors) .

- Molecular dynamics (MD) : Simulate solvent interactions to predict solubility and degradation pathways under varying pH/temperature .

- Docking studies : Screen derivatives for bioactivity by simulating binding to target enzymes (e.g., cytochrome P450 for metabolic stability) .

Advanced: What methodologies assess the cytotoxic potential of this compound derivatives?

Answer:

- In vitro assays : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa or MCF-7) to measure IC₅₀ values. Derivatives like 8-(acetyloxy)-3-[4-(acetyloxy)phenyl]-2-oxo-2H-chromen-7-yl acetate (6) show dose-dependent cytotoxicity .

- Apoptosis markers : Quantify caspase-3/7 activation via fluorometric assays to confirm programmed cell death .

- Control compounds : Compare with known cytotoxic agents (e.g., doxorubicin) to benchmark activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.